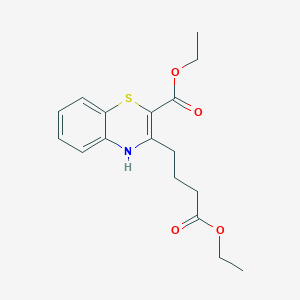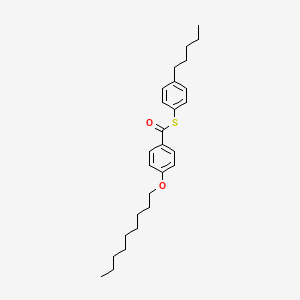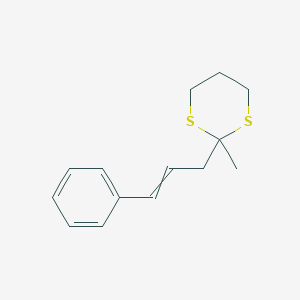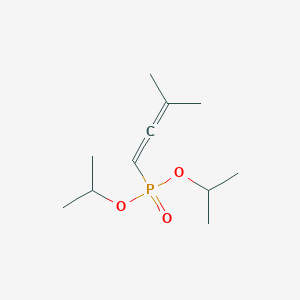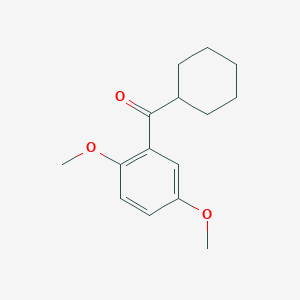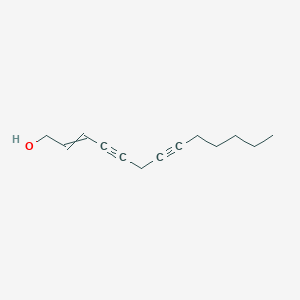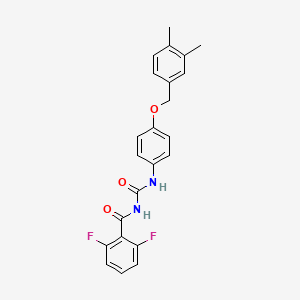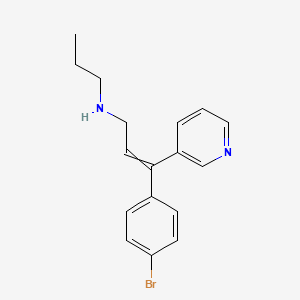
1-Ethanesulfonamide, 2-(p-(9-acridinylamino)phenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethanesulfonamide, 2-(p-(9-acridinylamino)phenyl)- is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are organosulfur compounds containing the sulfonamide functional group, which consists of a sulfonyl group connected to an amine group. This compound is notable for its unique structure, which includes an acridine moiety, making it of interest in various scientific research fields .
Vorbereitungsmethoden
The synthesis of 1-Ethanesulfonamide, 2-(p-(9-acridinylamino)phenyl)- typically involves the reaction of sulfonyl chlorides with amines. The general reaction can be represented as follows: [ \text{RSO}_2\text{Cl} + \text{R}‘_2\text{NH} \rightarrow \text{RSO}_2\text{NR}’_2 + \text{HCl} ] A base such as pyridine is often added to absorb the generated HCl . Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity .
Analyse Chemischer Reaktionen
1-Ethanesulfonamide, 2-(p-(9-acridinylamino)phenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The sulfonamide group can participate in substitution reactions, where the sulfonyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Ethanesulfonamide, 2-(p-(9-acridinylamino)phenyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s acridine moiety makes it useful in studying DNA intercalation and its effects on biological systems.
Medicine: Research has explored its potential as an anticancer agent due to its ability to interact with DNA.
Industry: It is used in the development of dyes and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Ethanesulfonamide, 2-(p-(9-acridinylamino)phenyl)- involves its interaction with DNA. The acridine moiety intercalates between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription processes. This interaction can lead to cell death, making it a potential anticancer agent .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other acridine derivatives such as 4’-(9-acridinylamino)methanesulfon-m-anisidide (m-AMSA). Compared to these compounds, 1-Ethanesulfonamide, 2-(p-(9-acridinylamino)phenyl)- is unique due to its specific sulfonamide group, which may confer different chemical reactivity and biological activity .
Conclusion
1-Ethanesulfonamide, 2-(p-(9-acridinylamino)phenyl)- is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable subject of study in various scientific fields.
Eigenschaften
CAS-Nummer |
66147-71-5 |
|---|---|
Molekularformel |
C21H19N3O2S |
Molekulargewicht |
377.5 g/mol |
IUPAC-Name |
2-[4-(acridin-9-ylamino)phenyl]ethanesulfonamide |
InChI |
InChI=1S/C21H19N3O2S/c22-27(25,26)14-13-15-9-11-16(12-10-15)23-21-17-5-1-3-7-19(17)24-20-8-4-2-6-18(20)21/h1-12H,13-14H2,(H,23,24)(H2,22,25,26) |
InChI-Schlüssel |
LONPRWYNNZRYIO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)CCS(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


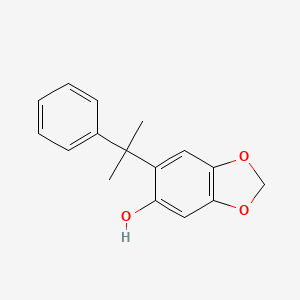
![9,10-Anthracenedione, 1-amino-4-hydroxy-2-[(2-hydroxyethyl)thio]-](/img/structure/B14459492.png)

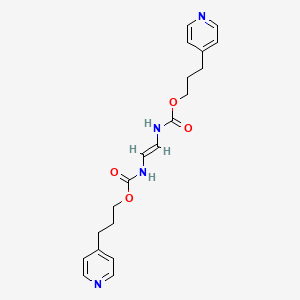
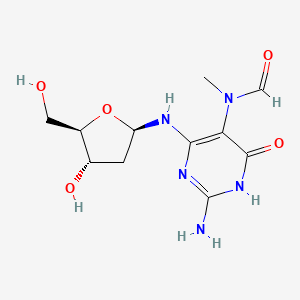
![5-[(Benzylamino)(hydroxy)methylidene]-1,5-dihydro-4H-imidazol-4-one](/img/structure/B14459508.png)
